(Chloromethyl)triethoxysilane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17ClO3Si/c1-4-9-12(7-8,10-5-2)11-6-3/h4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOBWJOCPDIBRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCl)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3065871 | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15267-95-5 | |
| Record name | (Chloromethyl)triethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15267-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015267955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (chloromethyl)triethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3065871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (chloromethyl)triethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Pathways and Advanced Preparative Methodologies for Chloromethyl Triethoxysilane
Classical and Modern Synthetic Routes
The preparation of (Chloromethyl)triethoxysilane can be achieved through several key reactions, including transesterification, Grignard coupling, and the utilization of industrial byproducts. These methods offer different advantages in terms of starting materials, reaction simplicity, and scalability.
Reaction of Chloromethyltrimethoxysilane with Ethanol (B145695) via Acid Catalysis
A primary method for synthesizing this compound involves the transesterification of (Chloromethyl)trimethoxysilane with ethanol. This reaction is typically facilitated by an acid catalyst. ontosight.ai The process involves the exchange of the methoxy (B1213986) groups on the silicon atom with ethoxy groups from the ethanol.
The general reaction is as follows: (CH₃O)₃SiCH₂Cl + 3 C₂H₅OH ⇌ (C₂H₅O)₃SiCH₂Cl + 3 CH₃OH
This equilibrium reaction is driven towards the product side by controlling reaction conditions, such as removing the methanol (B129727) byproduct. Acid catalysts, like hydrochloric acid, are often employed to protonate the methoxy groups, making the silicon atom more susceptible to nucleophilic attack by ethanol. nbinno.com The reaction is monitored until completion, after which the desired this compound is purified by distillation. ontosight.ai
Grignard Coupling Reactions Involving Chlorosilanes and Vinylmagnesium Bromide
Grignard reactions provide a versatile route for forming carbon-silicon bonds. In the context of synthesizing precursors for more complex structures, Grignard reagents are essential. For instance, a multi-fold vinylated dendrimer can be synthesized by reacting a molecule with multiple Si-Cl functions with an excess of vinylmagnesium bromide. kaimosi.com
A notable application involves the sequential Grignard coupling reaction of this compound with vinylmagnesium bromide. This is followed by reduction, often with lithium aluminium hydride, to produce liquid polycarbosilanes. researchgate.netscispace.com These polymers, containing Si-CH=CH₂ and Si-H groups, are valuable as precursors for silicon carbide ceramics. researchgate.net The Grignard reagent derived from this compound can also undergo self-condensation to create polyfunctional carbosilanes. chemicalbook.comsigmaaldrich.comsigmaaldrich.com
Synthesis from Industrial Byproducts (e.g., Chloromethyltrichlorosilane)
A cost-effective and industrially significant method for producing this compound utilizes chloromethyltrichlorosilane, a byproduct from the industrial synthesis of dimethyldichlorosilane. google.com This approach involves the direct reaction of chloromethyltrichlorosilane with ethanol. kaimosi.comgoogle.com
The reaction is: Cl₃SiCH₂Cl + 3 C₂H₅OH → (C₂H₅O)₃SiCH₂Cl + 3 HCl
A key challenge in this synthesis is managing the hydrogen chloride (HCl) byproduct. One patented method uses urea (B33335) as an acid absorbent, which forms an insoluble solid that can be easily filtered off. google.com Another approach involves reacting chloromethyltrichlorosilane with sodium ethoxide; in this variation, the byproduct is sodium chloride, which is also easily removed. kaimosi.comgoogle.com These methods are advantageous as they convert an industrial byproduct into a valuable chemical with high purity and yield. kaimosi.comgoogle.comscispace.com
Optimization of Reaction Conditions and Yield
To maximize the efficiency and output of this compound synthesis, careful optimization of reaction parameters is crucial. This includes the selection of catalysts, precise temperature control, and the choice of solvent.
Influence of Catalysts (e.g., HCl, Pd, Ni) and Temperature Control
The choice of catalyst significantly impacts the reaction rate and product selectivity.
Acid Catalysts (HCl): In esterification and transesterification reactions, acids like HCl are common catalysts. However, the HCl produced as a byproduct in the reaction of chlorosilanes with alcohols can also promote side reactions. Therefore, its removal or neutralization is often necessary. google.comgoogle.com
Palladium (Pd) and Nickel (Ni) Catalysts: Palladium and nickel catalysts are particularly relevant in coupling and hydrodechlorination reactions. nih.gov Palladium is recognized as a highly active metal for the hydrodechlorination of chlorinated compounds, though it can be susceptible to poisoning by HCl. nih.gov Nickel is another frequently used metal for such reactions. nih.gov Bimetallic catalysts, such as Pd-Ni supported on silica (B1680970), have been studied for their synergistic effects, potentially enhancing activity and selectivity. nih.gov Iron-based catalysts like FeCl₃ have also been shown to be effective for the chlorination of silanes under mild conditions. researchgate.net
Temperature control is another critical factor. In chlorination reactions to form chloromethylsilanes, the reaction temperature must be carefully managed to prevent vigorous reactions and the formation of side products. niscair.res.in Similarly, in the synthesis of related compounds, optimizing the reaction temperature has been shown to be essential for maximizing product yield. mdpi.comresearchgate.net
Table 1: Influence of Catalysts on Silane (B1218182) Synthesis
| Catalyst System | Reaction Type | Key Findings |
|---|---|---|
| HCl | Esterification / Transesterification | Acts as a common acid catalyst but can also be a byproduct requiring neutralization. |
| FeCl₃ / Fe(acac)₃ | Chlorination of Silanes | Allows for benign reaction conditions and simple workup using catalytic amounts of an inexpensive iron catalyst. researchgate.net |
| Pd-based | Hydrodechlorination / Coupling | Highly active for hydrodechlorination but can be deactivated by HCl. nih.gov Used for silane coupling. |
| Ni-based | Hydrodechlorination / Coupling | Often used for hydrodechlorination of chlorinated compounds. nih.gov Used for silane coupling. |
| Pd-Ni Bimetallic | Hydrodechlorination | Can offer good activity and high selectivity, with performance dependent on the Ni content and reaction temperature. nih.gov |
Solvent Effects on Reaction Rates and Selectivity
The solvent in which a reaction is conducted can have a profound effect on its rate and outcome.
In Grignard reactions involving silanes, the choice of solvent is critical. Kinetic studies have shown that replacing a coordinating solvent like diethyl ether with a non-polar solvent like toluene (B28343) can significantly accelerate the reaction rate between alkylmagnesium halides and alkoxysilanes. researchgate.net This is attributed to the different reaction mechanisms; the reaction with alkoxysilanes involves the replacement of a solvent molecule at the magnesium center, a step that is energetically more favorable in a less coordinating solvent. researchgate.net
Conversely, for some reactions, the absence of a solvent (neat conditions) is optimal. For example, in certain chlorination reactions to produce chloromethylsilanes, the use of solvents such as chloroform (B151607) or carbon tetrachloride was found to decrease the product yield. niscair.res.in The solubility of this compound in various organic solvents like toluene, hexane, and dichloromethane (B109758) also plays a role in product purification and subsequent reactions. ontosight.ai
Table 2: Solvent Effects on Silane Reactions
| Reaction Type | Solvent | Observation |
|---|---|---|
| Grignard Reaction (Alkoxysilanes) | Toluene (vs. Diethyl Ether) | Reaction rate significantly accelerated due to a more favorable solvent replacement step in the mechanism. researchgate.net |
| Grignard Reaction (Alkoxysilanes) | THF (vs. Diethyl Ether) | Reaction proceeded approximately 12 times faster in THF. researchgate.net |
| Chlorination | Chloroform or Carbon Tetrachloride | Diminished yield of the desired chloromethyl derivative. niscair.res.in |
| Chlorination | Neat (no solvent) | Found to provide a better yield compared to using solvents. niscair.res.in |
Strategies for Maximizing Product Purity and Minimizing Side Reactions
The synthesis of this compound, primarily through the esterification of chloromethyltrichlorosilane with ethanol, is susceptible to side reactions that can impact product purity and yield. Key strategies to mitigate these issues involve careful control of reaction conditions and the use of neutralizing agents.
One of the primary side reactions is the incomplete esterification of chloromethyltrichlorosilane, leading to the presence of residual partially substituted chlorosilanes. Another significant side reaction involves the hydrolysis of the chloromethyl group, which can occur if moisture is present in the reactants or the reaction environment. Furthermore, the hydrogen chloride (HCl) generated as a byproduct of the esterification reaction can catalyze undesirable secondary reactions if not effectively removed or neutralized.
To maximize product purity, several strategies are employed:
Use of Neutralizing Agents: The addition of a neutralizing agent, such as triethylamine (B128534), is a common and effective strategy. google.comacs.org Triethylamine reacts with the HCl byproduct to form triethylamine hydrochloride, a salt that is easily removed by filtration. google.comacs.org This prevents the HCl from catalyzing side reactions and also drives the esterification reaction to completion. Other amines like tri-n-butylamine and ethylenediamine (B42938) can also be used for this purpose. google.com The use of a neutralizer has been shown to result in product purities exceeding 98% and yields of 96-98%. google.comacs.org
Controlled Reaction Conditions: Careful control of reaction temperature and the rate of reactant addition is crucial. The reaction is often carried out at elevated temperatures, with a gradual increase in temperature as the reaction progresses to ensure complete conversion. google.comacs.org The slow, uniform addition of ethanol to chloromethyltrichlorosilane helps to manage the exothermic nature of the reaction and prevent localized overheating, which can promote side reactions. google.com
Anhydrous Conditions: Strict anhydrous (water-free) conditions are essential to prevent the hydrolysis of both the starting materials and the product. This includes using anhydrous ethanol and ensuring all reaction vessels are thoroughly dried.
Reaction in a Tower Reactor: Performing the esterification in a tower reactor can enhance reaction efficiency. google.com This setup allows for a gas-liquid phase reaction where the HCl byproduct can be more effectively removed from the reaction system, thus minimizing its catalytic role in side reactions. google.com This approach leads to higher product content, increased yield, and reduced consumption of the neutralizing agent. google.com
Table 1: Effect of Neutralizer on Product Purity and Yield
| Neutralizer | Product Purity (%) | Product Yield (%) | Chloride Ion Content (ppm) |
|---|---|---|---|
| Triethylamine | 98.9 | 98.8 | 7 |
| Tri-n-butylamine | 99.2 | 99.5 | 3 |
| Ethylenediamine | 98.2 | 97.2 | 21 |
Purification and Isolation Techniques for Research-Grade this compound
Achieving research-grade purity of this compound, typically exceeding 99%, requires robust purification and isolation techniques to remove unreacted starting materials, catalysts, and byproducts from the crude product.
The most common and effective method for purifying this compound is fractional distillation . chembam.com This technique separates compounds based on differences in their boiling points. For a successful separation, the components of the mixture must have boiling points that differ by less than 70°C. rochester.edu The crude product is heated, and the resulting vapors travel up a fractionating column, which provides a large surface area for repeated condensation and vaporization cycles. rochester.edu This process, equivalent to multiple simple distillations, allows for a more efficient separation of components with close boiling points. rochester.edu
In the context of this compound purification, fractional distillation is typically carried out under reduced pressure (vacuum distillation). mdpi.comgoogle.com This allows the distillation to occur at a lower temperature, which is crucial for preventing the thermal decomposition of the heat-sensitive silane. rochester.edu The process involves collecting different fractions as the temperature of the distillate changes. Lower-boiling impurities are removed first, followed by the desired product, leaving higher-boiling impurities and any solid residues in the distillation flask.
For impurities with very close boiling points to this compound, extractive distillation may be employed. This technique involves adding a high-boiling solvent (an extractive agent) to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. chembam.com
For achieving the highest purity levels required for research applications, other advanced purification techniques can be considered, although their specific application to this compound is less commonly documented. These can include:
Preparative High-Performance Liquid Chromatography (HPLC): This technique offers high-resolution separation and can be used to isolate highly pure compounds. chemicals.co.ukglobalgrowthinsights.com Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for purifying organic compounds. chemicals.co.uk
Adsorption: The use of adsorbents, such as specialized ion-exchange resins or molecular sieves, can be effective for removing specific impurities. researchgate.net For instance, certain ion-exchange resins can selectively adsorb boron impurities from chlorosilanes.
The final purity of the isolated this compound is typically verified using analytical techniques such as gas chromatography (GC) to determine the percentage of the main component and identify any remaining impurities.
Table 2: Typical Impurities in Crude this compound and their Removal
| Impurity | Boiling Point (°C) | Purification Method |
|---|---|---|
| Ethanol | 78.4 | Fractional Distillation (low-boiling fraction) |
| Chloromethyltrichlorosilane (starting material) | 118 | Fractional Distillation |
| Partially substituted chlorosilanes | Varies | Fractional Distillation |
| Higher boiling point byproducts | >176 | Fractional Distillation (residue) |
Mechanistic Studies of Chloromethyl Triethoxysilane Reactivity
Hydrolysis and Condensation Mechanisms of Ethoxysilane (B94302) Groups
The reactivity of the ethoxysilane groups in (Chloromethyl)triethoxysilane is central to its function as a coupling agent and in the formation of siloxane networks. This reactivity is primarily governed by hydrolysis and subsequent condensation reactions, which can be catalyzed by either acids or bases.
Acid-Catalyzed Hydrolysis Kinetics
Under acidic conditions, the hydrolysis of alkoxysilanes like this compound is initiated by the protonation of an oxygen atom on an alkoxy group. unm.edugelest.com This protonation makes the silicon atom more electrophilic and susceptible to nucleophilic attack by water. unm.edu The reaction generally proceeds via an SN2-type mechanism. researchgate.net The rate of acid-catalyzed hydrolysis is significantly influenced by the pH of the medium, with the reaction rate increasing at lower pH values. researchgate.netcfmats.com
The kinetics of acid-catalyzed hydrolysis are also dependent on the steric bulk of the alkoxy groups and the electronic effects of the substituent attached to the silicon atom. ingentaconnect.com For instance, methoxysilanes typically hydrolyze faster than ethoxysilanes due to the smaller size of the methoxy (B1213986) group. gelest.com
Base-Catalyzed Hydrolysis and Condensation Pathways
In basic media, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. unm.eduingentaconnect.com This leads to a pentacoordinate intermediate, which then expels an ethoxide ion. ingentaconnect.com The rate of base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis. gelest.com
Under basic conditions, condensation reactions can occur concurrently with hydrolysis, and in some cases, may even proceed before hydrolysis is complete. researchgate.net The electron-withdrawing nature of the chloromethyl group in this compound increases the rate of both hydrolysis and condensation under basic conditions. unitn.it This is because the inductive effect of the chlorine atom makes the silicon atom more susceptible to nucleophilic attack. mdpi.com The condensation process under basic catalysis often leads to the formation of more highly branched and particulate structures compared to the linear or randomly branched polymers formed under acidic conditions. unm.edu
Formation of Silanol (B1196071) Intermediates and Subsequent Siloxane Network Formation
The hydrolysis of this compound, whether acid or base-catalyzed, results in the formation of silanol intermediates ((Chloromethyl)silanetriol) and ethanol (B145695). cymitquimica.com These silanol groups are highly reactive and readily undergo condensation reactions with other silanols or unhydrolyzed ethoxy groups to form stable siloxane bonds (Si-O-Si). cymitquimica.comgelest.com
This condensation process is the fundamental step in the formation of a three-dimensional siloxane network, which is the basis for the material's application in forming coatings and hybrid materials. cymitquimica.comresearchgate.net The structure of the resulting network, whether it is more polymeric or particulate, is highly dependent on the reaction conditions, particularly the pH and the water-to-silane ratio. unm.edu Acidic conditions with low water concentrations tend to favor the formation of linear or weakly branched polymers, while basic conditions with higher water concentrations lead to more highly cross-linked, colloidal structures. unm.edu
Impact of Steric and Inductive Effects of the Chloromethyl Moiety on Hydrolysis Rates
The chloromethyl group attached to the silicon atom in this compound has a significant impact on the rate of hydrolysis due to both steric and inductive effects.
Inductive Effect: The chlorine atom is an electron-withdrawing group, which exerts a negative inductive effect (-I). mdpi.com This effect increases the positive partial charge on the silicon atom, making it more susceptible to nucleophilic attack by water during hydrolysis. unitn.itmdpi.com This electron-withdrawing effect generally leads to an increased rate of hydrolysis compared to alkyltriethoxysilanes with electron-donating alkyl groups, especially under basic conditions. ingentaconnect.comunitn.it However, under acidic conditions, electron-withdrawing groups can retard hydrolysis. unitn.it
Steric Effect: The chloromethyl group is relatively small and does not present a significant steric hindrance to the approaching water molecule during hydrolysis. ingentaconnect.comresearchgate.net In comparison to silanes with bulkier alkyl groups, the smaller size of the chloromethyl group can contribute to a faster hydrolysis rate. ingentaconnect.com Studies have shown that the hydrolysis rate of alkoxysilanes generally decreases with an increase in the size of the alkyl substituent. mdpi.com
Nucleophilic Substitution Reactions at the Chloromethyl Moiety
The presence of the chloromethyl group provides a reactive site for nucleophilic substitution reactions, allowing for the covalent attachment of various organic functional groups to the silane (B1218182) molecule. cymitquimica.comnbinno.com
SN1 and SN2 Reaction Mechanisms and Their Regioselectivity
The chloromethyl group in this compound can undergo nucleophilic substitution reactions, primarily through an SN2 mechanism. researchgate.net In an SN2 reaction, a nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion leaves in a single, concerted step. This pathway is favored due to the primary nature of the carbon center, which is not sterically hindered.
Reaction with Azide (B81097) Functionalities for Azido-Silane Formation
This compound serves as a precursor for the synthesis of azido-silanes through nucleophilic substitution reactions. The chloromethyl group (-CH2Cl) readily reacts with azide sources, such as sodium azide (NaN3), to replace the chlorine atom with an azido (B1232118) group (-N3). This reaction is typically carried out in a suitable solvent like N,N-dimethylformamide (DMF). beilstein-journals.orgresearchgate.net The resulting azido-functionalized silanes are valuable intermediates in materials science, particularly for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org
Interestingly, this nucleophilic substitution can influence the mesoporous structure of the silica (B1680970) material. For instance, in one study, the pore diameter of a chloromethyl-modified silica gel increased significantly after conversion to the corresponding azide. beilstein-journals.org This highlights that the chemical transformation at the surface can induce structural changes within the material.
The following table summarizes the structural changes observed in a chloromethyl-modified silica gel after reaction with sodium azide:
| Property | Before Reaction (SiO₂–(CH₂)₁–Cl) | After Reaction (SiO₂–(CH₂)₁–N₃) |
|---|---|---|
| Pore Diameter (D_BJH,Ads) | 5.54 nm | 9.17 nm |
| Lattice Constant | 11.15 nm | 11.85 nm |
Data sourced from Beilstein Journal of Organic Chemistry beilstein-journals.org
Reactions with Amines for Amine-Functionalized Silanes
This compound is a key reactant in the synthesis of amine-functionalized silanes. The chloromethyl group is susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of a new carbon-nitrogen bond and the displacement of the chloride ion. nbinno.comgoogle.comgoogle.com This reaction provides a straightforward route to α-amino triethoxysilanes, which are valuable as coupling agents and for surface modification. google.comgoogle.com
The synthesis of functionalized α-amino triethoxysilanes has been described in several patents. One method involves the reaction of this compound with an organic amine containing a double bond in the presence of an acid scavenger like triethylamine (B128534). google.com Another approach describes the reaction of this compound with an excess of a boiling organic amine under a nitrogen atmosphere. google.com The resulting α-amino triethoxysilanes exhibit self-catalytic properties and faster hydrolysis rates compared to their γ-isomers, which is advantageous for applications requiring rapid curing. google.com
The reaction conditions, such as the choice of solvent and the presence of an acid acceptor, can be optimized to improve the yield and purity of the desired amine-functionalized silane. For example, using xylene as a solvent can increase the reaction temperature and aid in the separation of the diethylamine (B46881) hydrochloride byproduct. google.com
The following table presents examples of reaction conditions for the synthesis of amine-functionalized silanes from this compound:
| Amine Reactant | Solvent | Acid Acceptor | Product Type | Reference |
|---|---|---|---|---|
| Organic amine with double bond | Organic solvent B | Triethylamine | α-double bond functionalized amino triethoxysilane (B36694) | google.com |
| Ethylenediamine (B42938) | None (excess amine) | None | α-(β-aminoethyl)aminomethyltriethoxysilane | google.com |
| Diethylamine | Xylene | None | Diethylaminomethyltriethoxysilane | google.com |
Cross-Coupling Reactions and Ligand Design
While direct cross-coupling reactions involving the C-Cl bond of this compound are not the most common application, its derivatives are utilized in ligand design for catalytic systems. The functional handle provided by the chloromethyl group allows for the attachment of the silane to various ligand backbones, which can then be used to support metal catalysts. bohrium.com
For instance, (chloromethyl)phenethyl)trimethoxysilane has been used to anchor a triphenylphosphine-gold(I) complex to a mesoporous silica (SBA-15) support. bohrium.com This was achieved by first condensing the silane with the silica, followed by reaction with a phosphine-containing alcohol and subsequent treatment with a gold precursor. bohrium.com Such supported catalysts offer advantages in terms of catalyst recovery and reuse.
Furthermore, palladium-catalyzed dearomatization reactions of chloromethyl naphthalene (B1677914) derivatives have been explored, where the chloromethyl group serves as a reactive site for the formation of an η³-benzylpalladium intermediate. acs.org Although not a direct cross-coupling of the C-Cl bond in the traditional sense, this demonstrates the utility of the chloromethyl group in facilitating palladium-catalyzed transformations.
Polymerization and Crosslinking Mechanisms
Role as a Crosslinking Agent in Polymer Systems
This compound and its derivatives play a significant role as crosslinking agents in various polymer systems, particularly in silicone rubbers and other moisture-curable polymers. google.cominnospk.comcfmats.com The triethoxysilyl group is hydrolyzable, meaning it can react with water to form silanol groups (-Si-OH). These silanol groups can then undergo condensation reactions with each other or with other reactive groups on polymer chains, forming stable siloxane linkages (Si-O-Si). nih.govtue.nl This process leads to the formation of a three-dimensional network structure, which improves the mechanical properties, thermal stability, and solvent resistance of the polymer.
The crosslinking process is often catalyzed by a silanol condensation catalyst, such as an organotin compound. google.com In the context of room-temperature vulcanized (RTV) silicone rubbers, α-amino triethoxysilanes derived from this compound can act as both the crosslinking agent and a catalyst for the curing reaction. google.com The amino group can catalyze the hydrolysis of the ethoxy groups, leading to faster curing times. google.com
Copolymerization with Ethylene (B1197577) for Moisture-Crosslinkable Polymers
This compound can be copolymerized with ethylene to produce moisture-crosslinkable polyethylene (B3416737). gelest.comamazonaws.com This process typically involves grafting the silane onto the polyethylene backbone. The resulting copolymer contains hydrolyzable triethoxysilyl groups that can undergo crosslinking in the presence of moisture and a catalyst, as described in the previous section. weebly.com This technology is widely used in the production of crosslinked polyethylene (XLPE) for applications such as wire and cable insulation, where improved thermal and mechanical properties are required. weebly.com
The grafting process can be initiated by peroxides, such as dicumyl peroxide. weebly.com The peroxide abstracts a hydrogen atom from the polyethylene chain, creating a macroradical that can then add to the vinyl group of a silane monomer if one were present, or in the case of this compound, other mechanisms would be at play to incorporate the silane. The resulting silane-grafted polyethylene can then be processed and subsequently crosslinked by exposure to water. weebly.com
Mechanisms of Radical Polymerization in Hybrid Systems
This compound is a valuable monomer for the synthesis of organic-inorganic hybrid materials through radical polymerization techniques, particularly atom transfer radical polymerization (ATRP). rsc.orgbeilstein-journals.org The chloromethyl group serves as an excellent initiator site for ATRP. rsc.org
In a typical surface-initiated ATRP (SI-ATRP) process, the this compound is first immobilized on a substrate, such as silica nanoparticles or a silicon wafer. rsc.orgcore.ac.uk The triethoxysilyl group allows for covalent attachment to the surface through condensation with surface hydroxyl groups. rsc.org The surface-bound chloromethyl groups then act as initiators for the polymerization of a desired monomer, leading to the growth of polymer chains from the surface. rsc.orgresearchgate.netnih.gov This "grafting from" approach allows for the creation of well-defined polymer brushes with controlled thickness and density. rsc.org
For example, this compound has been used to functionalize diatom frustules, which are porous silica structures, to create an alkyl-halide activated biotemplate. rsc.org Subsequent SI-ATRP of monomers like methyl methacrylate (B99206) (MMA) from the diatom surface resulted in a polymer/silica hybrid microparticle with a defined geometry. rsc.org This highlights the versatility of this compound in creating complex, functional hybrid materials.
Computational Chemistry Approaches to Elucidate Reactivity
Computational chemistry has emerged as a powerful tool for providing detailed, atomistic insights into the reactivity of organosilicon compounds like this compound. These theoretical methods complement experimental studies by allowing for the investigation of transient species and reaction mechanisms that are often difficult to probe empirically. Specifically, Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in understanding the electronic and structural factors that govern the chemical behavior of this silane.
Density Functional Theory (DFT) Calculations for Reaction Pathways and Transition States
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for calculating the geometries of reactants, products, and transition states, as well as their corresponding energies. This allows for the mapping of reaction pathways and the determination of activation barriers, providing a quantitative understanding of reaction kinetics.
Detailed research findings from DFT calculations, often performed at levels of theory such as B3LYP/6-311G(d,p), have shed light on the thermal rearrangement reactions of chloromethylsilanes. researchgate.netresearchgate.net These studies show that the rearrangement typically proceeds through a single pathway involving a double-three-membered-ring transition state. researchgate.netresearchgate.net In this process, the chlorine atom migrates from the carbon to the silicon atom, while a hydrogen atom simultaneously moves from the silicon to the carbon atom. researchgate.netresearchgate.net
While direct DFT studies on this compound are not extensively reported in the literature, research on analogous chloromethylsilanes provides valuable insights into its likely reactivity. For instance, the energy barriers for the thermal rearrangement of similar compounds have been calculated, demonstrating the influence of substituents on the silicon atom. researchgate.netresearchgate.net
| Compound | Energy Barrier (kJ mol⁻¹) | Level of Theory |
|---|---|---|
| Chloromethylsilane | 217.4 | B3LYP/6-311G(d,p) |
| (Chloromethyl)dimethylsilane | 201.6 | B3LYP/6-311G(d,p) |
| (Chloromethyl)vinylsilane | 208.7 | B3LYP/6-311G(d,p) |
Furthermore, DFT has been employed to compare the reactivity of α- versus γ-chlorosubstituted silanes in nucleophilic substitution reactions. researchgate.net Studies on compounds like chloromethyltrimethoxysilane, which is structurally similar to this compound, have investigated hydrolysis pathways. researchgate.net These calculations help in understanding the influence of the substituent position relative to the silicon atom on the reaction mechanism and activity. researchgate.net For example, DFT calculations can model the transition states for Si-C bond cleavage and evaluate the electronic effects that influence reactivity at the chloromethyl group.
Molecular Dynamics Simulations for Solvent Interactions and Steric Effects
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the system's evolution over time, MD can provide insights into dynamic processes, including the role of the solvent and steric hindrance in chemical reactions.
For organosilanes like this compound, MD simulations are crucial for understanding their behavior in solution, which is the environment for many of their applications, such as surface modification and sol-gel processes. mdpi.comgelest.com The simulations can model the explicit interactions between the silane and solvent molecules, revealing how the solvent shell influences the accessibility of reactive sites and stabilizes transition states. researchgate.net This information is vital for selecting appropriate solvents to optimize reaction rates and yields.
While specific MD simulation data for this compound is limited, the principles have been applied to similar systems. For example, MD simulations of the silanization of silica substrates by other alkoxysilanes have been performed to understand the dynamic formation of siloxane clusters and the mechanisms of film growth. researchgate.netacs.org These simulations can reveal how steric factors, such as the bulkiness of the ethoxy groups and the length of the alkyl chain, affect the orientation and packing of molecules on a surface. acs.org
| Simulation Focus | Key Insights Provided | Relevance to this compound |
|---|---|---|
| Solvent Interactions | - Characterization of the solvation shell around the silane molecule.
| Predicting reactivity in different solvent environments for applications like coatings and composites. ontosight.ai |
| Steric Effects | - Evaluation of how bulky substituents hinder the approach of reactants.
| Informing the synthesis of functionalized materials and the formation of self-assembled monolayers. |
| Surface Silanization | - Elucidation of hydrolysis and condensation reaction dynamics at interfaces. researchgate.net | Optimizing conditions for surface modification of inorganic substrates like silica and metals. gelest.com |
By combining the energetic information from DFT calculations with the dynamic and environmental insights from MD simulations, a comprehensive, multi-scale model of this compound reactivity can be developed. This integrated computational approach is invaluable for predicting the behavior of the compound in various chemical systems and for designing new materials and synthetic pathways.
Advanced Materials Science Applications of Chloromethyl Triethoxysilane
Hybrid Organic-Inorganic Materials Development
(Chloromethyl)triethoxysilane (CMTES) is a versatile precursor in the development of advanced hybrid organic-inorganic materials. Its unique structure, featuring a reactive chloromethyl group and hydrolyzable ethoxysilane (B94302) functionalities, allows for its integration into inorganic silica (B1680970) networks while providing a site for further organic modification. This dual nature is exploited in the synthesis of materials with tailored properties for a wide range of applications.
Sol-Gel Synthesis of Hybrid Xerogels and Monolithic Silica Gels
The sol-gel process is a widely utilized method for synthesizing hybrid silica xerogels and monoliths, offering a low-temperature route to produce materials with high purity and homogeneity. nih.govmdpi.com This process involves the hydrolysis and subsequent condensation of silicon alkoxide precursors. semanticscholar.org When an organosilane like CMTES is introduced, it becomes incorporated into the silica network, forming what is known as an organically modified silicate, or ORMOSIL. mdpi.com The properties of the resulting hybrid xerogels are highly dependent on the precursors and the synthesis conditions. nih.gov
The most common approach for creating these hybrid materials is the co-condensation of a tetraalkoxysilane, typically Tetraethoxysilane (TEOS), with one or more organosilanes like CMTES. mdpi.commdpi.com In this process, the ethoxy groups on both the TEOS and CMTES molecules undergo hydrolysis to form reactive silanol (B1196071) (Si-OH) groups. These silanol groups then condense with each other to form a network of siloxane (Si-O-Si) bridges, which constitutes the inorganic backbone of the material. researchgate.net
The incorporation of the this compound precursor introduces organic moieties directly into the silica network through stable, non-hydrolyzable Si-C bonds. researchgate.net This modification restricts the three-dimensional growth of the silica network because the organic group blocks a potential condensation site. nih.govmdpi.com This disruption in the network formation influences the final structure of the material, favoring the formation of specific ring structures within the amorphous silica matrix. nih.govmdpi.com Studies on similar chloroalkyltriethoxysilanes have shown that the nature of the organic precursor and its concentration significantly modulate the chemical and textural properties of the final xerogel. nih.govsemanticscholar.org
The process can be summarized in the following reactions:
Hydrolysis:
Si(OC₂H₅)₄ + 4H₂O → Si(OH)₄ + 4C₂H₅OH
ClCH₂Si(OC₂H₅)₃ + 3H₂O → ClCH₂Si(OH)₃ + 3C₂H₅OH
Condensation:
≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O
≡Si-OC₂H₅ + HO-Si≡ → ≡Si-O-Si≡ + C₂H₅OH
These reactions occur simultaneously, leading to a highly cross-linked, three-dimensional hybrid gel. researchgate.net
The concentration of this compound relative to TEOS is a critical parameter that directly influences the kinetics of the sol-gel process and the structural properties of the resulting xerogel.
Gelation Time: The gelation time, which is the period from the initial mixing of reagents until the formation of a continuous gel network, is affected by the inductive and steric effects of the organochlorine substituent. nih.govmdpi.com The chloromethyl group, with its electron-withdrawing chlorine atom, influences the reactivity of the silane (B1218182) precursor during hydrolysis and condensation. nih.gov Research on a series of chloroalkyltriethoxysilanes demonstrated that the organic moiety and the chlorine atom of the precursors have a determining role on gelation times. nih.gov Generally, increasing the concentration of the organosilane precursor can alter the rate at which the gel network forms.
Mesopore Structure: The incorporation of the non-condensable chloromethyl group into the silica framework acts as a network modifier. By blocking condensation sites, it leads to a less cross-linked and more open structure compared to a pure silica gel derived from TEOS alone. nih.govmdpi.com This effect can be harnessed to control the porosity of the material. Increasing the molar percentage of the organosilane precursor generally leads to changes in the pore size distribution and surface area. For instance, in studies involving the co-condensation of TEOS with (p-chlorophenyl)triethoxysilane, it was found that increasing the molar percentage of the organic precursor led to an increase in the proportion of smaller, four-membered (SiO)₄ rings, which are associated with more ordered structures. mdpi.com This indicates that the concentration of the organosilane is a key factor in tailoring the mesoporous architecture of the final material.
The following table summarizes the general effects of increasing CMTES concentration in a TEOS co-condensation system.
| Parameter | Effect of Increasing this compound Concentration |
| Gelation Time | Can be altered due to inductive and steric effects of the chloromethyl group. nih.gov |
| Cross-linking Density | Decreases due to the network-modifying effect of the organic group. mdpi.com |
| Pore Size | Can be tailored; often leads to a more open pore structure. |
| Structural Ordering | Can favor the formation of smaller (SiO)₄ rings within the silica matrix. mdpi.com |
The use of trifunctional silanes like this compound in sol-gel synthesis provides a pathway to create materials with controlled and complex pore architectures. nih.gov By carefully controlling the synthesis conditions, it is possible to induce a phase separation process concurrently with the sol-gel transition. This phenomenon can be exploited to generate well-defined macroporous structures. nih.govresearchgate.net
When combined with templating methods, this approach allows for the creation of hierarchical structures, which possess porosity on multiple length scales (e.g., micropores, mesopores, and macropores). semanticscholar.org For example, supramolecular templates like triblock copolymers can be used to direct the formation of ordered mesopores, while the phase separation process simultaneously creates a macroporous scaffold. researchgate.net The resulting hierarchical materials offer significant advantages, such as improved mass transport and accessibility to active sites, which are beneficial for applications in catalysis, separation, and sensing. semanticscholar.org The functional chloromethyl group on the pore surface of these structured materials provides a reactive handle for further chemical modification, enhancing their utility.
Polymer-Silica Composites and Nanocomposites
This compound plays a crucial role as a coupling agent in the fabrication of polymer-silica composites and nanocomposites. tcichemicals.com These materials combine the desirable properties of a polymer matrix (e.g., flexibility, processability) with those of silica fillers (e.g., strength, thermal stability). researchgate.net A significant challenge in creating these composites is the inherent incompatibility between the hydrophilic silica surface and the often hydrophobic polymer matrix, which can lead to poor dispersion of the filler and weak interfacial adhesion. semanticscholar.orgresearchgate.net
Effective interfacial adhesion is critical for transferring stress from the polymer matrix to the reinforcing silica filler, which is essential for achieving enhanced mechanical properties in the composite. nih.govcapes.gov.br Silane coupling agents, such as this compound, are designed to form a durable chemical bridge between the inorganic filler and the organic polymer matrix. mdpi.comnih.gov
The mechanism involves a dual reaction:
Reaction with the Silica Surface: The triethoxysilane (B36694) end of the CMTES molecule hydrolyzes in the presence of moisture to form silanol groups. These silanols then condense with the hydroxyl groups present on the surface of the silica filler, forming stable covalent siloxane (Si-O-Si) bonds. This effectively anchors the coupling agent to the filler surface. mdpi.com
Reaction with the Polymer Matrix: The chloromethyl group at the other end of the CMTES molecule is a reactive site that can form covalent bonds with the polymer matrix. This reaction can be initiated through various chemical pathways depending on the nature of the polymer. This covalent linkage ensures a strong bond between the modified silica filler and the surrounding polymer chains. nih.gov
This dual functionality creates a robust interface that improves stress transfer, enhances the dispersion of silica nanoparticles by preventing their agglomeration, and ultimately leads to composite materials with superior mechanical strength, modulus, and thermal stability. semanticscholar.orgnih.gov The use of trialkoxysilanes to covalently bond nanoparticles to a polymer matrix is a desirable method for preventing phase separation and producing high-performance materials. nih.gov
Integration into Polymer Matrices for Enhanced Mechanical and Thermal Properties
This compound serves as a crucial additive in the development of advanced polymer composites, where it functions primarily as a coupling agent. Its integration into polymer matrices through processes like reactive extrusion can lead to significant improvements in the mechanical and thermal properties of the resulting material. The silane's effectiveness stems from its dual-functionality: the triethoxysilane group can react with inorganic fillers or the polymer backbone, while the chloromethyl group provides a site for further reactions.
During reactive extrusion, the alkoxysilane groups of this compound can form covalent bonds with functional groups on the polymer chains, such as the hydroxyl end-groups of polylactic acid (PLA). mdpi.comsemanticscholar.org This covalent linkage enhances the interfacial adhesion between the polymer and any incorporated inorganic fillers, leading to more efficient stress transfer and, consequently, improved mechanical strength. Research on PLA modified with different alkoxysilanes has demonstrated a notable increase in Young's modulus. mdpi.com For instance, the incorporation of N-octyltriethoxysilane into a PLA matrix resulted in a significant enhancement of its mechanical properties. semanticscholar.org
The integration of these silane molecules can also influence the thermal properties of the polymer. The presence of the silane can act as a nucleating agent, increasing the degree of crystallinity in the polymer matrix. mdpi.com This change in morphology can lead to a higher heat distortion temperature and improved thermal stability. Furthermore, at certain concentrations, alkoxysilanes can have a lubricant effect, allowing for greater segmental motion and chain sliding, which can alter the glass transition temperature of the polymer. semanticscholar.org
Table 1: Effect of Alkoxysilane Modification on PLA Mechanical Properties
| Material | Additive Concentration (wt%) | Young's Modulus (GPa) | Elongation at Break (%) |
| Neat PLA | 0 | ~3.5 | ~15 |
| O-PLA-A | 1.3 | 5.1 | 30 |
| O-PLA-B | 3.0 | 4.8 | - |
| Data derived from studies on N-octyltriethoxysilane modification of PLA. mdpi.com |
Surface Functionalization and Modification
The ability of this compound to alter surface chemistry is one of its most valuable attributes in materials science. It is widely used to functionalize a variety of substrates, preparing them for subsequent chemical transformations or for imparting specific properties such as adhesion, biocompatibility, or corrosion resistance. cmu.edu
Modification of Inorganic Substrates (e.g., Glass, Metals, Silicon, Silica Gel)
This compound readily modifies the surface of inorganic materials that possess surface hydroxyl (-OH) groups, such as glass, silicon wafers, and silica gel. ethz.chnih.gov The modification process involves the hydrolysis of the triethoxysilane group in the presence of surface-bound water, forming reactive silanol intermediates. These silanols then condense with the hydroxyl groups on the substrate, creating stable, covalent Si-O-Si bonds that anchor the molecule to the surface. ethz.ch
This surface treatment effectively transforms the substrate's properties. For example, a hydrophilic glass or silica surface can be rendered more hydrophobic and reactive. The anchored chloromethyl (-CH2Cl) group acts as a versatile chemical handle. It is an electrophilic site that can readily undergo nucleophilic substitution reactions, allowing for the attachment of a wide array of other functional molecules, such as amines, thiols, or azides. This two-step functionalization is a foundational technique for preparing surfaces for applications in chromatography, sensing, and catalysis. researchgate.net The process allows for the creation of a uniform layer of reactive sites on various inorganic materials. cmu.edu
Anchoring Chloromethyl Groups onto Porous Silica for Subsequent Functionalization
Porous silica materials, such as mesoporous silica nanoparticles (MSNs), are widely used in catalysis, drug delivery, and separations due to their high surface area and tunable pore sizes. researchgate.net Functionalizing the interior and exterior surfaces of these materials is key to their application. This compound is an ideal reagent for this purpose.
The process involves infiltrating the porous structure with the silane, where it reacts with the abundant silanol groups on the pore walls. This permanently tethers the chloromethyl groups throughout the porous matrix. These anchored groups serve as initiation points for further chemical synthesis. For example, they can be converted into quaternary ammonium (B1175870) salts to create antimicrobial surfaces or used to attach complex organic molecules for targeted delivery systems. This method provides a robust platform for creating highly functionalized porous materials with tailored chemical and physical properties.
Surface-Initiated Polymerization (e.g., SI-ATRP) from Functionalized Surfaces
Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) is a powerful technique for growing well-defined polymer chains directly from a substrate, creating a dense layer known as a "polymer brush". mdpi.comutexas.edu this compound is a key precursor for preparing surfaces for SI-ATRP.
The process begins by functionalizing a substrate with this compound as described previously. The anchored chloromethyl group is then chemically converted into an ATRP initiator, typically an α-halo ester, through a reaction with a molecule like 2-bromoisobutyryl bromide. utexas.edu This creates a surface covered with covalently bound initiator sites. ethz.ch The substrate is then immersed in a solution containing a monomer, a metal catalyst (typically a copper complex), and a ligand. The polymerization is "initiated" from the surface, and polymer chains grow outwards. mdpi.comethz.ch This "grafting-from" approach allows for the synthesis of polymer brushes with high grafting density and precise control over chain length, composition, and architecture. ethz.ch
Biotemplates, such as the silica-based cell walls of diatoms (frustules), offer intricate, pre-formed micro- and nanostructures that are attractive for advanced materials development. The surfaces of these silica frustules are rich in silanol groups, making them ideal candidates for functionalization with this compound.
By treating diatoms with this silane, their complex surfaces can be uniformly coated with chloromethyl groups. Subsequent conversion of these groups into ATRP initiators allows for the growth of polymer brushes that conform to the diatom's unique morphology. This technique enables the creation of organic-inorganic hybrid materials where the precise architecture of the biotemplate is combined with the functional properties of the grafted polymer. These materials have potential applications in areas like specialized filtration membranes, photonic devices, and biocompatible scaffolds.
The "grafting-from" method, exemplified by SI-ATRP, provides superior control over the architecture of surface-grafted polymers compared to "grafting-to" methods (where pre-formed polymers are attached to a surface). frontiersin.org Because each polymer chain grows from a fixed initiator site, steric hindrance is minimized, allowing for much higher grafting densities. ethz.ch
This level of control enables the creation of complex polymer architectures. For example, by sequentially introducing different monomers, block copolymer brushes can be synthesized. cmu.edu The properties of the polymer brush—such as its thickness, chemical functionality, and responsiveness to stimuli (e.g., pH, temperature)—can be precisely tuned by controlling the polymerization conditions. umn.edu This makes it possible to design and fabricate surfaces with highly specific and sophisticated functionalities for advanced applications. rsc.orgnih.gov
Table 2: Comparison of Polymer Grafting Strategies
| Feature | Grafting-From (e.g., SI-ATRP) | Grafting-To |
| Process | Polymer chains are grown from initiators anchored to the surface. frontiersin.org | Pre-synthesized polymer chains are attached to the surface via reactive end-groups. |
| Grafting Density | High | Low to moderate (limited by steric hindrance) |
| Control over Thickness | High, controlled by polymerization time and conditions. | Limited by the molecular weight of pre-formed polymers. |
| Polymer Characterization | Polymer must be cleaved from the surface for analysis. | Polymer can be fully characterized before grafting. |
| Architectural Control | Excellent for block copolymers and complex architectures. umn.edu | More challenging to create complex architectures on the surface. |
| This table summarizes the general characteristics of the two main polymer grafting approaches. ethz.chfrontiersin.org |
Catalytic Applications
This compound serves as a versatile building block in the field of catalysis, primarily due to its dual-reactivity. The triethoxysilane group allows for robust anchoring to inorganic supports, while the reactive chloromethyl group provides a site for the attachment of catalytically active species.
Precursor for Functionalized Silicon-Based Catalytic Materials
This compound is a key starting material for the synthesis of more complex, functional organosilanes that serve as catalytic materials. innospk.comnbinno.com Its utility stems from the chloromethyl group, which can undergo nucleophilic substitution reactions with a variety of compounds, including amines, thiols, and alcohols. nbinno.com This reaction pathway allows for the introduction of specific functional groups that can act as catalytic sites.
The general process involves grafting these newly synthesized functional silanes onto a stable, high-surface-area support, typically silica. This creates a heterogeneous catalyst where the active sites are covalently bonded to the support. This approach is fundamental in developing innovative solutions in chemical engineering and material science. innospk.com Silanes are widely used to immobilize catalysts, providing a durable link between the catalytic molecule and an inorganic support. gelest.com
Table 1: Functionalization Reactions of this compound for Catalyst Precursors
| Nucleophile | Resulting Functional Group | Potential Catalytic Application |
| Amine (R-NH₂) | Amino Group (-CH₂-NH-R) | Base catalysis, metal chelation |
| Thiol (R-SH) | Thiol Group (-CH₂-S-R) | Metal scavenging, radical reactions |
| Alcohol (R-OH) | Ether Group (-CH₂-O-R) | Ligand for metal complexes |
Immobilization of Chiral Catalysts on Mesoporous Silica
Mesoporous silica materials are highly valued as catalyst supports due to their large surface area and amenability to surface functionalization. rsc.orgnih.gov In asymmetric catalysis, immobilizing a chiral catalyst onto a solid support like mesoporous silica offers significant advantages, including catalyst recyclability and prevention of product contamination.
This compound is an effective agent for this immobilization. The process involves two key steps:
Reaction with the Chiral Moiety: The chloromethyl group is reacted with a functional group on the chiral catalyst molecule, forming a stable covalent bond.
Anchoring to Silica: The triethoxysilane end of the molecule is then hydrolyzed and co-condensed with a silica precursor (like tetraethyl orthosilicate) during the formation of the mesoporous structure, or it is grafted onto the surface of pre-existing mesoporous silica nanoparticles. researchgate.net
This method effectively tethers the chiral catalyst to the silica framework, creating a robust and reusable heterogeneous chiral catalyst. mdpi.com The development of such silica-based chiral adsorbents and catalysts is a promising area for applications ranging from enantioselective separations to asymmetric synthesis. nih.govsemanticscholar.org
Enhancement of Reaction Rates in Organic Synthesis via Derived Structures
Structures derived from this compound can enhance reaction rates in organic synthesis through several mechanisms. The parent molecule itself can function as a Lewis acid catalyst, activating carbonyl groups in compounds like ketones and esters for nucleophilic addition reactions. nbinno.com
Furthermore, the functionalized organosilanes synthesized from this compound can be designed to act as specific catalysts. nbinno.com When these derived structures are immobilized on a support, the resulting heterogeneous catalyst can offer enhanced reaction rates compared to its homogeneous counterpart. This improvement is often attributed to:
Increased Catalyst Stability: Anchoring prevents the degradation or aggregation of catalytic sites.
Site Isolation: Prevents self-quenching or bimolecular deactivation pathways.
Improved Mass Transfer: The porous structure of a support like mesoporous silica can facilitate the diffusion of reactants to the active sites.
These derived catalysts can participate in a range of organic reactions, including Michael additions and Friedel-Crafts alkylations, to form new carbon-carbon and carbon-heteroatom bonds. nbinno.com
Advanced Coating and Adhesion Technologies
Organofunctional silanes, including this compound, are critical components in modern coating and adhesive formulations. They function as molecular bridges that create durable bonds between dissimilar materials, significantly enhancing the performance and longevity of the final product. paint.org
Improvement of Bonding between Organic Coatings and Inorganic Substrates
A primary application of this compound is as a coupling agent or adhesion promoter to create a strong bond between organic polymers and inorganic substrates. innospk.comnbinno.com The molecule's dual functionality is key to this process. gelest.com
The mechanism involves a two-stage reaction:
The hydrolyzable triethoxysilane groups react with moisture to form reactive silanol groups (Si-OH). paint.orgpaint.org
These silanol groups then condense with hydroxyl groups present on the surface of inorganic substrates (e.g., glass, metal, ceramics), forming stable, covalent siloxane bonds (Si-O-Si). nbinno.compaint.org
Simultaneously, the chloromethyl functional group (or a group derived from it) interacts and covalently bonds with the organic resin of the coating or adhesive. paint.org This creates a continuous, chemically bonded interface that dramatically improves adhesion, mechanical strength, and durability of composite materials. innospk.comnbinno.com
Table 2: Substrate Compatibility for Adhesion Promotion
| Inorganic Substrates | Compatible Organic Polymers/Coatings |
| Glass | Acrylics |
| Metals (Aluminum, Steel) | Urethanes |
| Ceramics | Epoxies |
| Silica, Quartz | Polyethylene (B3416737) |
| Nickel, Titanium, Tin | Rubber |
Development of Specialty Coatings and Adhesives
This compound is used as an additive or primer in the formulation of specialty paints, inks, coatings, and adhesives to impart specific high-performance properties. By integrating the silane into the polymer matrix, it can act as a crosslinking agent. The silane grafts onto the polymer backbone, and subsequent reaction with moisture creates a stable, three-dimensional siloxane network within the polymer.
This crosslinking mechanism is used to enhance the properties of resins such as acrylics and urethanes, leading to the development of specialty coatings with significant improvements in key performance areas.
Table 3: Performance Enhancements in Specialty Coatings
| Performance Property | Contribution of this compound-Derived Structures |
| Durability | Creates a robust crosslinked network, improving mechanical strength. innospk.com |
| Water Resistance | Forms a hydrophobic siloxane interface, preventing moisture ingress at the substrate-coating boundary. |
| Heat Resistance | The stable Si-O-Si bonds enhance the thermal stability of the coating system. |
| Adhesion | Covalently bonds organic polymers to inorganic substrates for superior adhesion. nbinno.com |
Electrospinning and Nanofiber Production
Electrospinning is a versatile technology used to produce nanofibers with diameters ranging from nanometers to a few micrometers. digitellinc.com While direct research on this compound in electrospinning is specific, its chemical properties make it a highly suitable candidate for the functionalization and crosslinking of electrospun nanofibers. Its role is primarily centered on its ability to act as a chemical linker, modifying the fiber's surface chemistry and structural integrity.
This compound can be employed to introduce reactive chloromethyl groups onto the surface of polymeric nanofibers. This process imparts new functionality to the nanofibers, making them suitable for a wider range of applications, such as filtration, sensing, and catalysis. mdpi.com The functionalization can be achieved by incorporating CMTES into the polymer solution before electrospinning or through post-treatment of the fabricated nanofiber mat.
The chloromethyl group is a versatile chemical handle that can undergo substitution reactions with various nucleophiles, such as amines, thiols, and alcohols. nbinno.com This allows for the covalent attachment of a wide array of functional molecules to the nanofiber surface. For instance, attaching specific ligands can create nanofibers with high selectivity for capturing target molecules, a principle used in advanced filtration membranes. nih.gov
Many polymers used in electrospinning, particularly biopolymers and ionomers, are water-soluble, which limits their application in aqueous environments. nih.gov Crosslinking is a necessary step to ensure the structural integrity and insolubility of the nanofiber mats. nih.gov The chloromethyl group on CMTES can react with functional groups on adjacent polymer chains, creating a stable, crosslinked network within the nanofiber structure.
This crosslinking enhances the mechanical properties and stability of the nanofibers in various solvents. For ionomeric nanofibers, which are polymers containing ionic functional groups, this stabilization is crucial for applications such as ion-exchange membranes and scaffolds for tissue engineering. The covalent bonds formed through crosslinking prevent the nanofibers from dissolving or excessively swelling.
The use of this compound allows for the precise tailoring of nanofiber properties to meet the demands of specific applications. By controlling the degree of functionalization and crosslinking, researchers can manipulate the physical and chemical characteristics of the nanofiber mats.
The table below outlines how functionalization with CMTES can alter nanofiber properties.
| Desired Property | Functional Group Introduced via CMTES | Resulting Nanofiber Characteristic | Potential Application |
| Biocompatibility | Attachment of biomolecules (e.g., peptides, proteins) | Enhanced cell adhesion and proliferation | Tissue engineering scaffolds |
| Antimicrobial Activity | Immobilization of quaternary ammonium compounds | Kills or inhibits microbial growth | Wound dressings, water filters |
| Chemical Sensing | Covalent bonding of indicator dyes or enzymes | Colorimetric or electrochemical response to analytes | Environmental monitoring, diagnostics |
| Hydrophobicity/Hydrophilicity | Grafting of hydrophobic or hydrophilic polymer chains | Controlled surface wettability | Self-cleaning surfaces, filtration membranes |
Biomaterials and Biomedical Applications
This compound is a key reagent for the surface modification of inorganic substrates used in a variety of biological assays and biosensors. gelest.com Its utility lies in its ability to form a stable, reactive interface for the covalent immobilization of biomolecules. gelest.com
The process typically involves a two-step approach. First, the inorganic substrate, such as a glass slide, silica nanoparticle, or silicon wafer, is treated with CMTES. The triethoxysilane portion of the molecule hydrolyzes and forms strong covalent siloxane bonds with the hydroxyl groups on the substrate surface. This creates a uniform, stable layer with outwardly oriented chloromethyl groups.
In the second step, this reactive surface is used to immobilize biomolecules like DNA, antibodies, or enzymes. The chloromethyl groups readily react with nucleophilic functional groups present in biomolecules, such as the amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues of proteins. nbinno.com This reaction forms a stable covalent bond, effectively anchoring the biomolecule to the surface while maintaining its biological activity. This immobilization is fundamental for applications such as microarrays, enzyme-linked immunosorbent assays (ELISA), and biosensors.
Development of Biocompatible Materials
The modification of material surfaces is a critical aspect in the development of biocompatible materials for biomedical applications. Silane coupling agents, such as this compound, are utilized to form durable bonds between organic and inorganic materials. gelest.com This capability is crucial for creating composite materials that combine the properties of different phases into a uniform structure. gelest.com The triethoxysilane group can form stable condensation products with siliceous surfaces and various metal oxides, while the chloromethyl functional group allows for further chemical transformations. gelest.com This dual reactivity enables the alteration of surface properties like wetting and adhesion, which is fundamental in designing materials that are compatible with biological systems. gelest.com While the general principles of silane chemistry suggest potential in creating biocompatible surfaces, specific research detailing the use of this compound for developing biocompatible materials is not extensively available in the reviewed literature.
Potential in Drug Delivery Systems
Organosilicon compounds are investigated as intermediates in the synthesis of more complex molecules. nbinno.com The chloromethyl group in this compound can undergo substitution reactions with various nucleophiles, such as amines, to introduce functional groups. nbinno.com This functionalization is a key step in preparing materials for a range of applications, including surface modification and encapsulation. nbinno.com In the context of drug delivery, a related compound, chloromethyltrimethoxysilane (CMTMS), has been used in the surface modification of silica nanoparticles for fabricating systems for in vitro anticancer drug release. The functional groups introduced by such silanes can act as attachment points for drug molecules, allowing for their controlled release. However, detailed research findings specifically demonstrating the application of this compound in drug delivery systems are not prevalent in the existing literature.
Separation and Adsorption Technologies
This compound and its analogs are instrumental in the synthesis of specialized materials for separation and adsorption processes, particularly in the field of metallurgy and chromatography.
Synthesis of Silicon-Based Quaternary Ammonium Separation Materials
A silicon-based quaternary ammonium separation material, SG-CTSQ, has been synthesized using a related compound, chloromethyl trimethoxysilane, as a coupling agent. mdpi.com The synthesis involves a two-step process:
Alkylation of Porous Silica Gel : The surface of porous spherical silica gel is modified with the chloromethyl-functionalized silane. This is achieved by first activating the silica gel with nitric acid to increase the surface hydroxyl groups, followed by a reaction with the silane coupling agent to obtain an alkylated silica gel (SG-CTS). mdpi.com
Quaternization of Alkylated Silica Gel : The alkylated silica gel is then reacted with an amine, such as trioctylamine, in a solvent like acetonitrile (B52724) at an elevated temperature. This step introduces quaternary ammonium functional groups onto the silica surface, yielding the final silicon-based quaternized material (SG-CTSQ). mdpi.com
The resulting material possesses a functional group grafting amount of 0.537 mmol·g⁻¹ and a quaternization rate of 83.6%. mdpi.com
Adsorption and Separation Properties for Metal Ions (e.g., Th(IV))
The synthesized silicon-based quaternary ammonium material (SG-CTSQ) demonstrates significant potential for the adsorption and separation of metal ions, particularly thorium (Th(IV)). mdpi.com The adsorption mechanism is primarily anion exchange, where the material effectively adsorbs Th(IV) complex anions, such as Th(NO₃)₆²⁻ and Th(NO₃)₅⁻, from nitric acid solutions. mdpi.com
The adsorption behavior is influenced by the grafting amount of the functional groups. Materials with lower grafting amounts tend towards physical adsorption of Th(IV), while those with higher grafting amounts exhibit chemical adsorption. mdpi.com This material shows a high affinity for Th(IV) over other ions like uranium (U(VI)), which primarily exists as a cationic complex in nitric acid systems and thus has a low partition coefficient on the anion-exchange material. mdpi.com
| Parameter | Value | Reference |
|---|---|---|
| Functional Group Grafting Amount | 0.537 mmol·g⁻¹ | mdpi.com |
| Quaternization Rate | 83.6% | mdpi.com |
| Adsorption Mechanism | Anion Exchange | mdpi.com |
| Adsorbed Th(IV) Species | Th(NO₃)₆²⁻ and Th(NO₃)₅⁻ | mdpi.com |
Chromatographic Column Separation Applications
The selective adsorption properties of materials like SG-CTSQ make them highly suitable for chromatographic column separation. mdpi.com In experiments separating uranium and thorium, the SG-CTSQ material demonstrated excellent performance. mdpi.com
When a solution containing both U(VI) and Th(IV) in a nitric acid medium is passed through a column packed with SG-CTSQ, the Th(IV) complex anions are retained by the stationary phase, while the U(VI) cations pass through. mdpi.com This allows for the effective separation of the two elements. The performance of this separation is quantified by the decontamination factor for uranium in Th(IV), which can reach up to 385.1, and a uranium removal rate of up to 99.75%. mdpi.com
Silane coupling agents, in general, are used to modify the surface of fillers for chromatographic columns to enhance their separation capabilities. cfmats.com The choice of silane and the resulting surface modification can significantly impact the retention and separation of different analytes. sielc.comnih.gov
| Performance Metric | Value | Reference |
|---|---|---|
| Decontamination Factor for Uranium in Th(IV) | Up to 385.1 | mdpi.com |
| Uranium Removal Rate | Up to 99.75% | mdpi.com |
Characterization Techniques for Chloromethyl Triethoxysilane and Its Derivatives in Research
Spectroscopic Methodologies
Spectroscopic techniques are indispensable for elucidating the chemical structure and functional groups present in (Chloromethyl)triethoxysilane and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of molecules. slideshare.net For this compound and its derivatives, ¹H, ¹³C, and ²⁹Si NMR are routinely used to confirm their synthesis and structural integrity.
¹H NMR: Proton NMR is used to identify the different types of protons in the molecule. In this compound, characteristic signals are observed for the protons of the chloromethyl group (-CH₂Cl) and the ethoxy groups (-OCH₂CH₃). For instance, one study reported the ¹H NMR chemical shifts for this compound as follows: a quartet at 3.88 ppm for the methylene (B1212753) protons of the ethoxy group and a doublet at 2.79 ppm for the chloromethyl protons. google.com Another source indicates signals for the methoxy (B1213986) protons in a similar compound, (Chloromethyl)trimethoxysilane, appear around 3.5-3.6 ppm, while the chloromethyl protons are observed between 2.8-3.0 ppm.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. For this compound derivatives, the chemical shifts of the carbon atoms in the chloromethyl and ethoxy groups are key indicators of successful synthesis and modification. researchgate.net For example, in a study of a silica (B1680970) gel modified with (Chloromethyl)trimethoxysilane, the ¹³C NMR spectrum showed a peak at 59.5 ppm corresponding to the carbon of the -CH₂Cl group and a peak at 13.5 ppm for the carbon of the -OCH₃ group. mdpi.com
²⁹Si NMR: Silicon-29 NMR is particularly valuable for studying the silicon environment in organosilane compounds. It can distinguish between different silicon species based on their bonding and coordination. mdpi.comgoogle.com In materials derived from this compound, ²⁹Si NMR can be used to analyze the degree of condensation and the formation of siloxane (Si-O-Si) bonds. mdpi.com For instance, the ²⁹Si NMR spectrum of a silica gel modified with (Chloromethyl)trimethoxysilane can reveal different silicon bonding modes, such as monodentate, bidentate, or tridentate attachments to the silica surface. researchgate.net
Table 1: Representative NMR Data for (Chloromethyl)alkoxysilanes and Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Assignment | Reference(s) |
| This compound | ¹H | 3.88 (q), 1.22 (q) | -OCH₂CH₃ | google.com |
| 2.79 (d) | -CH₂Cl | google.com | ||
| (Chloromethyl)trimethoxysilane | ¹H | ~3.5-3.6 | -OCH₃ | |
| ~2.8-3.0 | -CH₂Cl | |||
| Silica Gel-grafted-(Chloromethyl)trimethoxysilane (SG-CTS) | ¹³C | 59.5 | -CH₂Cl | mdpi.com |
| 13.5 | -OCH₃ | mdpi.com | ||
| Silica Gel-grafted-(Chloromethyl)trimethoxysilane (SG-CTS) | ²⁹Si | T¹, T², T³ regions | Monodentate, Bidentate, Tridentate Si | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net For this compound and its derivatives, FTIR is essential for confirming the presence of key chemical bonds. researchgate.net
Characteristic absorption bands in the FTIR spectrum of this compound include:
Si-O-C stretching: Typically observed in the region of 1080–1110 cm⁻¹.
C-Cl stretching: Found in the range of 750–780 cm⁻¹.
CH₂Cl deformation: A peak around 1260 cm⁻¹.
When this compound is grafted onto a surface like silica gel, changes in the FTIR spectrum provide evidence of the successful modification. For example, a significant weakening of the -OH stretching vibration peaks (around 3400 cm⁻¹ and 970 cm⁻¹) of silica gel and the appearance of new peaks corresponding to the C-H stretching and bending vibrations of the chloromethyl and ethoxy groups confirm the grafting process. mdpi.com Subsequent reactions, such as quaternization, can be monitored by the appearance of new characteristic peaks, like the C-N stretching vibration. mdpi.com
Table 2: Key FTIR Absorption Bands for this compound and its Derivatives
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Reference(s) |
| Si-O-C | Stretching | 1080–1110 | |
| C-Cl | Stretching | 750–780 | |
| CH₂Cl | Deformation | 1260 | |
| C-H (in -CH₃) | Stretching | 2980, 2880 | mdpi.com |
| C-H (in -CH₃) | In-plane bending | 1416 | mdpi.com |
| C-N (in quaternary ammonium) | Stretching | 1724 | mdpi.com |
Mass Spectrometry (GC-MS, LC-MS/MS, APGC-MS/MS) for Purity and Molecular Weight Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and purity of a compound. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it allows for the analysis of complex mixtures.
GC-MS: Gas Chromatography-Mass Spectrometry is widely used for the analysis of volatile compounds like this compound. It is employed to assess the purity of the compound and to identify any byproducts from its synthesis. Commercial batches of similar compounds often report purities greater than 95% as determined by GC.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry is suitable for the analysis of less volatile derivatives of this compound.
APGC-MS/MS: Atmospheric Pressure Gas Chromatography-Tandem Mass Spectrometry is another advanced technique that can be used for the sensitive detection and quantification of these compounds.
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (212.74 g/mol ), along with fragmentation patterns that can be used to confirm its structure. nih.gov
UV-Vis Spectroscopy for Monitoring Surface-Grafted Polymer Growth
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a sample. While this compound itself does not have strong chromophores for UV-Vis analysis, this technique becomes valuable when studying the growth of conjugated polymer brushes grafted from surfaces modified with this compound derivatives. The increase in absorbance at specific wavelengths can be correlated with the increasing number of repeating units in the polymer chains, providing a way to monitor the progress of the surface-initiated polymerization. nih.gov For instance, in the synthesis of donor-acceptor polymer brushes, the growth of the polymer layers was followed by the increase in absorption in the UV-Vis spectra after the attachment of each bilayer. nih.gov
Raman Spectroscopy for Ceramic Materials Derived from this compound
Raman spectroscopy is a vibrational spectroscopy technique that provides information about the chemical structure and phonon modes of a material. It is particularly useful for characterizing the structure of ceramic materials. For materials derived from the co-condensation of this compound with other silica precursors, Raman spectroscopy can be used to study the local structure of the resulting hybrid xerogels. mdpi.com It complements FTIR by providing information on the vibrations of the silica network and the incorporated organic groups.
Microscopic and Morphological Characterization
Microscopic techniques are employed to visualize the surface topography and morphology of materials modified with this compound.
Surfaces modified with this compound, for example, to create self-assembled monolayers or polymer brushes, are often characterized by Atomic Force Microscopy (AFM). AFM can provide high-resolution images of the surface, revealing its topography and roughness. nih.gov In a study on donor-acceptor polymer brushes, AFM confirmed the presence of a uniform organic film on the silica substrate with a measured surface roughness. nih.gov Changes in surface morphology after modification can also be observed. acs.org
For bulk materials derived from this compound, such as hybrid xerogels, Field-Emission Scanning Electron Microscopy (FE-SEM) is used to study their morphology. mdpi.comresearchgate.net FE-SEM images can reveal the porous structure and particle or domain sizes within the material. The morphology of these materials is often closely related to the nature and amount of the this compound precursor used in their synthesis. researchgate.net
Table 3: Microscopic Techniques for Morphological Characterization
| Technique | Information Obtained | Application Example | Reference(s) |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, uniformity of thin films. | Characterization of polymer brushes grafted from a this compound-modified surface. | nih.gov |
| Field-Emission Scanning Electron Microscopy (FE-SEM) | Surface morphology, porous structure, particle/domain size. | Study of the morphology of hybrid xerogels derived from this compound. | mdpi.comresearchgate.net |
Thermal Analysis
Thermal analysis techniques are employed to investigate the thermal stability and compositional characteristics of materials modified with this compound.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, providing valuable information on thermal stability and composition. mdpi.com TGA is a key method for quantifying the amount of material grafted onto a surface. In one study, a silicon-based quaternary ammonium (B1175870) material was synthesized using (Chloromethyl)trimethoxysilane. mdpi.com TGA was used to accurately calculate the grafting amount of the functional groups, which was found to be 0.537 mmol·g⁻¹. mdpi.com The analysis also showed how the grafting amount varied with the concentration of the reactant, trioctylamine. mdpi.com
TGA is also used to assess the thermal stability of the resulting materials. For example, the thermal degradation of functional polysiloxanes containing chloromethyl groups was investigated using TGA in a nitrogen atmosphere, revealing multiple degradation stages. researchgate.net In another application, TGA monitored the growth of a polymer from the surface of diatoms functionalized with this compound by measuring the mass loss associated with the polymer. rsc.org Aromatic silanes, which can be synthesized from related precursors, have been shown by TGA to possess extremely high thermal stability compared to conventional alkylsilanes. researchgate.net
| TGA Finding | Value | Material System |
| Grafting Amount | 0.258 mmol·g⁻¹ | Quaternary ammonium groups on silica (0.05 mol·L⁻¹ trioctylamine). mdpi.com |
| Grafting Amount | 0.413 mmol·g⁻¹ | Quaternary ammonium groups on silica (0.1 mol·L⁻¹ trioctylamine). mdpi.com |
| Grafting Amount | 0.475 mmol·g⁻¹ | Quaternary ammonium groups on silica (0.15 mol·L⁻¹ trioctylamine). mdpi.com |
| Maximum Grafting Amount | 0.537 mmol·g⁻¹ | Quaternary ammonium groups on silica. mdpi.com |
Elemental Analysis and Compositional Determination
Verifying the elemental composition is a critical step in confirming the successful synthesis and modification of materials.
Elemental Analysis (EA) provides the weight percentages of elements like carbon, hydrogen, nitrogen, and sulfur in a sample, which allows for the verification of the empirical formula and confirmation of successful grafting reactions. For instance, in the characterization of functional polysiloxanes, CHNO analysis was used to determine the chemical/empirical formula of the polymers. researchgate.net
In the context of grafting, EA can provide direct evidence of the incorporation of the silane (B1218182) or subsequent molecules. For example, when synthesizing a silsesquioxane nanoparticle from a para-(chloromethyl)-phenylethyltrimethoxy silane precursor, elemental analysis for C, H, and N was performed. researchgate.net The results were in close agreement with the calculated percentage values, which confirmed that the resulting siloxane core had the expected R–SiO1.5 silsesquioxane network structure. researchgate.net Similarly, elemental analysis is routinely used to confirm the stoichiometry of metal complexes formed with ligands derived from functionalized silanes. researchgate.netresearchgate.net In another study, chlorine analysis was used to determine the extent of reaction, indicating a 99.2% conversion for a reaction involving a chlorinated precursor. gatech.edu
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Quaternization Rate
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of elements within the top 2-5 nanometers of a material's surface. nih.gov In the context of this compound (CTEOS) and its derivatives, XPS is invaluable for verifying successful surface modification and for quantifying subsequent chemical transformations like quaternization. mdpi.comacs.org
Research involving the grafting of chloromethyl trimethoxysilane, a closely related compound, onto porous silica gel demonstrates the utility of XPS. mdpi.com Following the grafting process, XPS survey spectra confirm the presence of the coupling agent on the silica surface through the detection of characteristic peaks for chlorine (Cl 2p at ~201 eV) and carbon (C 1s at ~286 eV), in addition to the silicon (Si) and oxygen (O) from the substrate. mdpi.com
Furthermore, XPS is instrumental in monitoring the quaternization reaction, where the chloromethyl group is converted into a quaternary ammonium group. This conversion is confirmed by distinct changes in the XPS spectrum. After the reaction, a new peak corresponding to quaternary ammonium nitrogen (N 1s) appears at approximately 401 eV. mdpi.com Concurrently, the disappearance or significant attenuation of the Cl 2p peak indicates that the chloromethyl group has successfully reacted. mdpi.com
High-resolution XPS scans of the N 1s and C 1s regions can provide detailed information about the chemical bonding environment. researchgate.net By deconvoluting these high-resolution spectra, it is possible to distinguish between different nitrogen-containing groups (e.g., free amino groups vs. quaternary ammonium) and carbon-containing groups (e.g., methyl/methylene vs. ether or carbonyl groups). researchgate.net The quaternization rate can be accurately calculated by comparing the atomic concentrations of the nitrogen and chlorine on the surface, as determined by their respective peak areas. mdpi.com In one study, this method was used to calculate a quaternization rate of 83.6% for a modified silica gel material. mdpi.com
Table 1: XPS Analysis of Silica Gel Modification and Quaternization Data based on findings from a study on chloromethyl trimethoxysilane-modified silica gel. mdpi.com
| Material Stage | Detected Elements (Characteristic Peaks) | Key Observations | Calculated Quaternization Rate |
|---|---|---|---|
| Activated Silica Gel (SG) | Si, O | Baseline substrate material. | N/A |
| Alkylated Silica Gel (SG-CTS) | Si, O, C (~286 eV), Cl (~201 eV) | Appearance of C 1s and Cl 2p peaks confirms successful grafting of the chloromethyl silane. | N/A |
| Quaternized Silica Gel (SG-CTSQ) | Si, O, C, N (~401 eV) | Appearance of N 1s peak and disappearance of Cl 2p peak confirm the quaternization reaction. | 83.6% |
Energy-Dispersive X-ray Analysis (EDXA)
Energy-Dispersive X-ray Analysis (EDXA or EDX), frequently coupled with Scanning Electron Microscopy (SEM), is a standard technique for elemental analysis. ejh.it It identifies the elemental composition of a sample by detecting the characteristic X-rays emitted from a material when bombarded with an electron beam. EDXA is particularly useful for confirming the incorporation of silane derivatives onto various substrates.
For instance, EDXA has been used to verify the successful functionalization of diatom frustules (siliceous cell walls) with this compound. rsc.org In such studies, the goal was to incorporate chloromethyl moieties into the silica structure of the diatoms. EDX analysis of the modified diatoms showed an increased carbon content compared to unmodified diatoms, confirming the presence of the organic chloromethyl group from the silane. rsc.org This technique can also be used to track subsequent polymerization reactions from these modified surfaces, where a further increase in carbon content is observed. rsc.org
EDXA provides semi-quantitative data on the atomic concentration of elements on a surface. This has been applied to analyze silane-grafted fumed silica nanoparticles, where EDX determined the atomic percent concentration and the oxygen-to-silicon (O/Si) ratio. mdpi.com Similarly, it has been employed for elemental mapping on materials like silane-grafted bentonite (B74815) clay, revealing the distribution of elements such as Si, O, C, and others on the surface. eeer.org
Table 2: Representative EDXA Data for Diatoms Modified with this compound Conceptual data based on findings reported in the literature. rsc.org
| Sample | Key Elements Detected | Observation |
|---|---|---|
| Unmodified Diatom | Si, O | High silicon and oxygen content, characteristic of silica. |
| CTEOS-Modified Diatom | Si, O, C, Cl | Presence of Carbon (C) and Chlorine (Cl) peaks confirms the covalent attachment of this compound. |
| Polymer-Grafted Diatom | Si, O, C | Significant increase in the intensity of the Carbon (C) peak relative to Silicon (Si), indicating successful polymer grafting. |
Porosity and Surface Area Analysis
Nitrogen Sorption Porosimetry (BET) for Specific Surface Area and Pore Size Distribution
Nitrogen sorption porosimetry is a standard technique for characterizing the porous structure of materials. researchgate.net By measuring the amount of nitrogen gas adsorbed onto a material's surface at liquid nitrogen temperature (77 K) across a range of relative pressures, an adsorption-desorption isotherm is generated. youtube.comanton-paar.com From this isotherm, several key structural parameters can be determined. The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area (SBET) of the material. lucideon.comresearchgate.net Additionally, the Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) models can be applied to the isotherm to determine the pore volume and pore size distribution. researchgate.netroyalsocietypublishing.orgnih.gov
When porous materials like mesoporous silica (e.g., MCM-41) are functionalized with this compound or its derivatives, changes in these structural parameters provide evidence of successful grafting. royalsocietypublishing.orgnih.gov Research has shown that the chemical bonding of chloromethyl groups onto the surface of MCM-41 silica leads to a decrease in the specific surface area. royalsocietypublishing.orgnih.gov This reduction is attributed to the presence of the grafted organic groups within the pores or on the surface, which reduces the available area for nitrogen adsorption.
Interestingly, in some cases, the total pore volume and average pore diameter show no substantial changes after modification. nih.gov This suggests that the organic groups are immobilized primarily on the external surface of the silica particles rather than deep within the mesopore channels. nih.gov In other studies involving different silica gels, treatment with chloromethyl-functional silanes followed by nucleophilic substitution resulted in more dramatic changes, including an increase in pore diameter and pore volume, suggesting a restructuring of the mesoporous framework during the chemical treatment. beilstein-journals.org
Table 3: Structural Parameters of MCM-41 Silica Before and After Modification Data sourced from a study on MCM-41 modified with N-[N′-(N′-phenyl)-2-aminophenyl]aminomethyl groups, derived from a chloromethyl-functionalized intermediate. nih.gov
| Material | Specific Surface Area (SBET) (m²/g) | Total Pore Volume (V) (cm³/g) | Pore Diameter (DDFT) (nm) |
|---|---|---|---|
| Parent MCM-41 | 1003 | 0.69 | 2.42 |
| ADPA-CMTCS-MCM-41 * | 840 | 0.66 | 2.50 |
| ADPA-CPTES-MCM-41 ** | 780 | 0.65 | 2.48 |
*Material derived from chloromethyltriethoxysilane-modified MCM-41.
**Material derived from chloropropyltriethoxysilane-modified MCM-41.
Rheological and Mechanical Property Characterization of Derived Materials
The incorporation of this compound into materials, particularly polymer composites, significantly influences their rheological and mechanical properties. CTEOS typically functions as a silane coupling agent, which forms a durable bond between an inorganic substrate (like silica or glass fibers) and an organic polymer matrix. gelest.comdakenchem.com This coupling action is fundamental to improving the performance of the final composite material.
The primary mechanism for enhancement involves the improved dispersion of inorganic fillers within the polymer and stronger interfacial adhesion between the two phases. mdpi.com Surface modification of nanofillers (e.g., carbon nanotubes or silica nanoparticles) with silanes has been shown to improve their compatibility with the polymer matrix, leading to significant changes in mechanical and rheological properties. mdpi.com Enhanced adhesion at the filler-polymer interface allows for more effective stress transfer from the polymer matrix to the reinforcing filler, resulting in improved mechanical properties such as tensile strength, impact strength, and modulus. mdpi.comgoogle.com
Rheological measurements are a powerful tool for analyzing the structure and properties of these derived materials, especially in the polymer melt state. mdpi.com The viscoelastic behavior of a polymer composite is highly sensitive to its internal structure, including the dispersion state of fillers and the extent of filler-polymer interaction. mdpi.com For example, the addition of well-dispersed, silane-modified fillers typically leads to an increase in the storage modulus and complex viscosity of the polymer melt, reflecting the reinforcing effect of the filler and the formation of a filler-polymer network. These measurements can provide insight into the effectiveness of the silane coupling agent in improving filler dispersion and interaction. mdpi.com
Table 4: Expected Influence of CTEOS-Modified Fillers on Polymer Composite Properties This table presents a conceptual overview of the expected changes in properties when a this compound-modified inorganic filler is incorporated into a polymer matrix, based on general principles of polymer composites and coupling agents. mdpi.commdpi.com
| Property | Expected Change | Rationale |
|---|---|---|
| Tensile Strength | Increase | Improved interfacial adhesion allows for efficient stress transfer from the polymer to the stronger filler particles. google.com |
| Impact Strength | Increase | Stronger filler-matrix interface can impede crack propagation. mdpi.com |
| Storage Modulus (G') | Increase | The reinforcing filler network restricts polymer chain mobility, increasing the material's stiffness and elastic response. mdpi.com |
| Complex Viscosity (η)* | Increase | Enhanced interactions between the filler and polymer chains increase the resistance to flow. mdpi.com |
| Dispersion Quality | Improvement | The silane coupling agent makes the inorganic filler surface more compatible with the organic polymer matrix, reducing agglomeration. mdpi.com |
Future Directions and Emerging Research Avenues for Chloromethyl Triethoxysilane
Development of Novel Synthetic Methodologies for Enhanced Sustainability and Scalability
The conventional synthesis of chloroalkyl-functional silanes often involves processes that raise environmental and scalability concerns. Future research is increasingly directed towards developing greener and more efficient synthetic routes. Traditional methods for producing related compounds, such as chloromethyl trimethoxysilane, involve the esterification of chloromethyltrichlorosilane with an alcohol. google.comgoogle.com While effective, these methods can generate corrosive byproducts like hydrogen chloride and may require significant energy input. google.comgoogle.com
Exploration of Advanced Functional Materials with Tunable Properties
A significant area of future research lies in leveraging (Chloromethyl)triethoxysilane as a platform for creating advanced functional materials with precisely controlled properties. The compound's primary role as a coupling agent and intermediate is well-established, enhancing adhesion and mechanical strength in composites. innospk.cominnospk.com The true potential, however, lies in the versatility of its chloromethyl group.
This group can undergo nucleophilic substitution reactions with a wide array of molecules, including amines, thiols, and alcohols, to introduce diverse functionalities onto a substrate. nbinno.com This capability allows for the precise tuning of surface properties. For instance, modifying a surface can alter its wettability, making it hydrophobic for water-repellent applications or hydrophilic for improved biocompatibility. innospk.com By carefully selecting the functional group to be introduced, researchers can tailor materials for specific applications, from high-strength composites to specialized coatings. gelest.com
Below is a table illustrating how different functional groups, introduced via this compound, can influence material properties.
| Functional Group Introduced | Precursor Molecule | Resulting Surface Property | Potential Application |
| Amino (-NH₂) | Ammonia / Amines | Increased surface energy, reactive sites for further modification | Adhesion promotion, biosensors, dye immobilization |
| Thiol (-SH) | Thiols / Hydrogen Sulfide | High affinity for noble metals, reactive sites | Heavy metal scavenging, nanoparticle stabilization, antimicrobial surfaces |
| Quaternary Ammonium (B1175870) | Tertiary Amines | Cationic surface, antimicrobial activity | Antimicrobial coatings, disinfectants |
| Epoxy | Glycols / Epoxides | Cross-linking capability, improved adhesion | High-performance adhesives, protective coatings |
| Phenyl | Phenyl-containing nucleophiles | Increased hydrophobicity and thermal stability | High-temperature polymers, dielectric materials |
Integration with Smart Materials and Responsive Systems
An exciting frontier for this compound is its integration into "smart" materials and responsive systems. These materials are designed to change their properties in response to external stimuli such as pH, temperature, or light. nih.govmdpi.com While this compound itself is not a smart material, it serves as an essential anchor for grafting stimuli-responsive polymers onto various surfaces.
The research direction involves a multi-step process:
Surface Activation : The ethoxysilane (B94302) groups of this compound are used to covalently bond the molecule to a substrate (e.g., silica (B1680970), metal oxide), leaving the chloromethyl group exposed.
Initiator Immobilization : The chloromethyl group is then chemically converted into a polymerization initiator.
Grafting-From Polymerization : A stimuli-responsive polymer is grown directly from the surface-bound initiator.
This technique allows for the creation of surfaces that can, for example, release a drug in response to a change in pH, or alter their wettability with a change in temperature. mdpi.com Such systems have vast potential in targeted drug delivery, self-cleaning coatings, and microfluidic devices. nih.gov
Computational Design and Predictive Modeling for Tailored Applications
The development of new materials is increasingly being accelerated by computational design and predictive modeling. This research avenue moves away from traditional trial-and-error experimentation towards a more targeted, digitally-driven approach. Molecular dynamics and density functional theory (DFT) simulations can be employed to model the interaction of this compound with different substrates at the atomic level. researchgate.netoligofastx.com
These computational models can predict:
The optimal conditions for silane (B1218182) deposition and self-assembled monolayer formation. columbia.edu
The resulting surface energy and morphology after functionalization.
The mechanical and chemical properties of the final composite material.
By simulating these interactions, researchers can screen potential modifications and predict their performance before any laboratory work is initiated. For example, a predictive model can correlate specific surface functionalizations with performance in a particular application, such as the efficiency of oil-water separation for a modified filter. mdpi.com This in silico approach significantly reduces development time and resources, enabling the rapid design of materials tailored for specific, high-performance applications.
Sustainable and Environmentally Friendly Applications
Future applications of this compound are also being viewed through the lens of sustainability. By improving the durability and longevity of materials, it contributes to resource efficiency and waste reduction. Its use as a coupling agent in composites can lead to stronger, lighter materials in the automotive and construction industries, contributing to fuel efficiency and reduced material consumption. innospk.com
Key sustainable applications being explored include:
Corrosion-Resistant Coatings : By enhancing the adhesion of protective coatings to metal surfaces, this compound can significantly extend the lifespan of infrastructure, reducing the need for costly and resource-intensive repairs and replacements. innospk.com
Durable Water Repellents : Creating robust water-repellent surfaces on textiles, paper, and construction materials can increase their durability and reduce the need for frequent replacement. innospk.com
Enhanced Material Lifespan : Improving the bonding between organic and inorganic materials in a wide range of products prevents delamination and degradation, leading to longer-lasting consumer and industrial goods. innospk.cominnospk.com
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The convergence of chemistry, biology, and materials science is opening up new possibilities for this compound in the biomedical field. Its ability to functionalize inorganic surfaces makes it an ideal candidate for creating biocompatible and bioactive materials. gelest.com
Emerging interdisciplinary research includes:
Biosensors and Diagnostics : this compound can be used to modify the surface of transducers (e.g., silicon dioxide chips) to immobilize bioreceptors like antibodies or enzymes. nih.gov This is a critical step in the fabrication of highly specific and sensitive biosensors for detecting disease markers. nih.gov
Biocompatible Implants : Medical implants can be coated and functionalized to improve their integration with biological tissue, reducing the risk of rejection and promoting healing. The silane layer provides a platform for attaching biomolecules that can guide cellular response.
Targeted Drug Delivery : Nanoparticles, such as silica or gold, can be surface-modified using this compound. The chloromethyl group can then be used to attach targeting ligands (e.g., antibodies) that direct the nanoparticles to specific cells or tissues, enabling targeted drug delivery systems with reduced side effects.
The following table outlines a typical workflow for a biomedical application starting with this compound.
| Step | Description | Purpose |
| 1. Substrate Preparation | An inorganic substrate (e.g., SiO₂, TiO₂) is cleaned and activated to expose surface hydroxyl (-OH) groups. | To ensure a reactive surface for silanization. |
| 2. Silanization | The substrate is treated with this compound. The ethoxy groups hydrolyze and bond with the surface -OH groups. | To create a stable, covalently bound layer with outward-facing chloromethyl groups. |
| 3. Functional Group Conversion | The chloromethyl (-CH₂Cl) group is converted to a more suitable reactive group, such as an amine (-NH₂) or carboxyl (-COOH). | To provide a specific attachment point for biomolecules. |
| 4. Biomolecule Immobilization | A specific biological molecule (e.g., enzyme, antibody, DNA probe) is covalently attached to the functionalized surface. | To create a bioactive surface for a specific biological interaction. |
| 5. Application | The functionalized material is used in its target application, such as detecting a specific protein or guiding cell growth. | To achieve the desired biological outcome (e.g., biosensing, tissue integration). |
Q & A
Q. What are the optimized methods for synthesizing (chloromethyl)triethoxysilane in laboratory settings?
The synthesis involves reacting ethanol with metal silicon in the presence of catalysts and solvents. Key parameters include:
- Catalyst selection : Acidic or basic catalysts (e.g., HCl, NaOH) influence reaction rates and yields of di-/triethoxysilanes .
- Solvent optimization : Polar aprotic solvents (e.g., THF) improve reaction homogeneity and reduce side reactions.
- Reactor design : Continuous-flow reactors enhance heat distribution and reduce by-products like tetraethoxysilane . Post-synthesis purification typically employs fractional distillation under reduced pressure (boiling point: ~180°C ).
Q. Which analytical techniques are most effective for characterizing this compound purity and structure?
- Gas Chromatography (GC) : Quantifies purity (>95% GC grade) by separating volatile impurities .
- Nuclear Magnetic Resonance (NMR) : Confirms structure via characteristic peaks (e.g., CH2Cl group at ~3.5 ppm in H NMR) .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., Si-O-C at ~1100 cm⁻¹) .
Q. What safety protocols are critical when handling this compound?
Q. How does this compound participate in sol-gel processes for material functionalization?
The compound acts as a bifunctional precursor:
- Hydrolysis : Ethoxy groups (-OEt) hydrolyze to form silanol (Si-OH), enabling crosslinking.
- Organofunctional reactivity : The chloromethyl (-CH2Cl) group facilitates covalent bonding with substrates (e.g., polymers, metals) . Reaction conditions (pH, temperature) must be tightly controlled to balance hydrolysis and condensation rates .
Q. What are common side reactions observed during this compound utilization?
- Self-condensation : Competing silanol crosslinking can form oligomers, reducing functional group availability .
- Hydrolysis : Premature reaction with ambient moisture degrades reactivity; anhydrous solvents (e.g., dried toluene) mitigate this .
Advanced Research Questions
Q. How can researchers manage by-products like tetraethoxysilane during synthesis?
- Recycling : Tetraethoxysilane can be hydrolyzed to recover ethanol, which is reintroduced into the reaction .
- Process optimization : Adjusting ethanol-to-silicon ratios and reaction time minimizes tetraethoxysilane formation .
Q. What strategies enhance this compound’s efficacy in nanoparticle functionalization?
- Surface modification : Functionalize Fe3O4 nanoparticles via sol-gel methods, using this compound as a linker for subsequent Schiff base reactions .
- Reaction conditions : Use mild temperatures (25–60°C) and inert atmospheres to preserve nanoparticle integrity .
Q. How does grafting this compound improve adhesive performance in polymer systems?
- Covalent bonding : The silane’s -CH2Cl group reacts with hydroxyl groups on poly-α-olefin (APAO) backbones, enhancing thermal stability and solvent resistance .
- Crosslinking density : Optimize silane concentration (1–5 wt%) to balance adhesion strength and flexibility .
Q. What factors influence the hydrolytic stability of this compound in aqueous environments?
Q. How do catalytic systems affect hydrosilylation reactions involving this compound?
- Platinum-based catalysts : Karstedt’s catalyst (e.g., chloroplatinic acid) achieves >90% conversion in hydrosilylation with allyl glycidyl ether at 90°C .
- Kinetic analysis : Monitor reaction progress via GC to optimize catalyst loading (3–5 ppm Pt) and minimize side products like isomerized alkenes .
Data Contradictions and Methodological Considerations
- Synthesis yield discrepancies : Variations in reported yields (70–95%) arise from differences in catalyst activity and solvent purity .
- Reactivity in adhesives : Conflicting data on optimal silane concentration (1–5 wt%) highlight the need for substrate-specific optimization .
- Hydrosilylation selectivity : Competing pathways (e.g., β-hydride elimination) require precise control of stoichiometry and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
